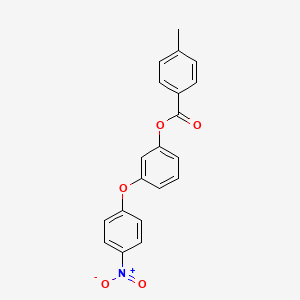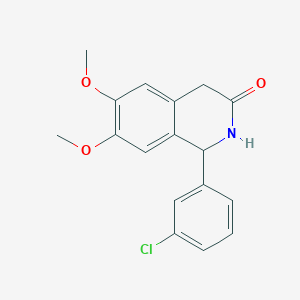
2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide, also known as FCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 301.78 g/mol.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antifungal, and anti-inflammatory properties. 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective against candida albicans, a common cause of fungal infections. In addition, 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation. In addition, 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has been found to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of information available on its synthesis, mechanism of action, and biological effects. 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide is that its pharmacokinetic properties are not well understood. This means that its absorption, distribution, metabolism, and excretion in the body are not fully known. In addition, 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide. One area of interest is the development of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide analogs that have improved pharmacokinetic properties and higher potency. Another area of interest is the evaluation of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide in combination with other anticancer drugs or immunotherapies. 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide may also have potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Further studies are needed to fully understand the therapeutic potential of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide and its underlying mechanisms of action.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anticancer, antifungal, and anti-inflammatory properties and has been shown to modulate various biological processes. 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the therapeutic potential of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide and its underlying mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide involves the reaction of 3-chlorophenol with 2-furancarboxaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-amino-2-methyl-1-propanol to obtain 2-(3-chlorophenoxy)-N-(2-furylmethyl)propanamide. The overall reaction scheme is shown below:
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-10(19-12-5-2-4-11(15)8-12)14(17)16-9-13-6-3-7-18-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOYQQPDAGOEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)
![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)

![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)